5-Bromo-6-chloro-3-indolyl-b-D-glucuronide
Overview
Description
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide, also known as Magenta-GlcA, is a chromogenic substrate for β-glucuronidase . It produces a magenta color in GUS+ bacterial colonies . It has been designed for use in the nutritional and bacteriological media for the detection of gram-positive and gram-negative microorganisms .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is represented by the empirical formula C14H13BrClNO7 · C6H13N . Its molecular weight is 521.79 .Chemical Reactions Analysis
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a substrate for β-glucuronidase . When cleaved by β-glucuronidase, it yields galactose and 5-bromo-4-chloro-3-hydroxy-1H-indole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a powder with an assay of ≥98% . It is stored at a temperature of -20°C .Scientific Research Applications
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Field: Biochemistry
- Application : 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is used as a chromogenic substrate for the enzyme β-glucuronidase . It is used in the detection of this enzyme in various biological research contexts .
- Method : The compound is included in a β-glucuronidase assay buffer for a histochemical GUS assay . The enzyme β-glucuronidase cleaves the β-D-glucuronide bond in the substrate, resulting in a color change that can be detected visually .
- Results : The presence and activity level of β-glucuronidase can be determined based on the intensity of the color change .
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Field: Microbiology
- Application : This compound is used for monitoring E. coli contamination in food and water .
- Method : The compound is used as a substrate in a β-glucuronidase assay. E. coli, which naturally produces β-glucuronidase, will cleave the substrate and produce a color change .
- Results : The presence of E. coli can be determined based on the color change .
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Field: Molecular Biology
- Application : It is used for the detection of the GUS gene expression in plants .
- Method : The compound is used as a substrate in a GUS staining solution. The GUS gene, when expressed, produces β-glucuronidase which cleaves the substrate and produces a color change .
- Results : The expression of the GUS gene in plant tissues can be visualized based on the color change .
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVSOQUFLIBJQ-BYNIDDHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370004 | |
Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide | |
CAS RN |
144110-42-9 | |
Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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